![molecular formula C14H11N3O2S B2516965 Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 921135-52-6](/img/structure/B2516965.png)
Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate, is a derivative of thieno[2,3-b]pyridine, which is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical properties and potential for synthesis of various analogs with diverse biological activities.
Synthesis Analysis
The synthesis of related thieno[2,3-b]pyridine derivatives has been explored in several studies. For instance, a one-pot and step-wise synthesis approach has been used to create methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates, which are structurally similar to the compound . Another study describes the multicomponent synthesis of functionalized thieno[2,3-b]pyridines, which could potentially be adapted to synthesize the compound of interest . These methods typically involve the reaction of various starting materials in the presence of catalysts or under specific conditions such as microwave-assisted synthesis .
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives has been confirmed using spectroscopic methods and single crystal X-ray diffraction analyses . These techniques are crucial for ascertaining the correct molecular geometry and confirming the presence of functional groups in the synthesized compounds.
Chemical Reactions Analysis
Thieno[2,3-b]pyridine derivatives can undergo various chemical reactions, which can be used to introduce different substituents and modify the compound's properties. For example, the reaction with hydrazine hydrate has been used to synthesize amino derivatives . Additionally, the substitution of the methylthio group with different amines has been reported, which could be relevant for the modification of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure. The presence of amino groups and the pyridine ring in the compound suggests potential for hydrogen bonding and interaction with biological targets. The synthesis methods and the resulting products' yields can also provide insights into the stability and reactivity of these compounds . The study of structure-activity relationships, effects on the cell cycle, and apoptosis for similar compounds indicates the potential biological relevance of these derivatives .
Scientific Research Applications
Photophysical Properties and Potential Antitumor Applications
The compound and its derivatives have been evaluated for their potential antitumor properties, as well as their photophysical characteristics such as absorption and fluorescence in different solvents. Their ability to be incorporated into lipid membranes and liposomes suggests potential for drug delivery applications, particularly as antitumor agents. For instance, thieno[3,2-b]pyridine derivatives demonstrated promising fluorescence quantum yields and solvatochromic behavior, indicating their suitability for future drug delivery applications using liposomes as carriers. These findings highlight the compound's applicability in developing antitumor therapeutics and its role in fluorescence studies for biological applications (Carvalho et al., 2013).
Chemical Synthesis and Transformations
The versatility of methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate in chemical synthesis and transformations has been explored, demonstrating its potential in creating a variety of heterocyclic compounds. These synthetic applications underscore the compound's significance in medicinal chemistry for the development of novel therapeutic agents. For example, its reactivity enables the synthesis of novel pyridothienopyrimidines and related fused systems, showing its utility in constructing complex heterocyclic frameworks with potential pharmacological activities (Kaigorodova et al., 2004).
Dyes and Pigments
This compound serves as a precursor in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, applied as disperse dyes. These compounds exhibit specific spectral characteristics and fastness properties, indicating their potential use in textile applications. This application reflects the compound's role beyond pharmaceuticals, extending into materials science (Ho, 2005).
Future Directions
Thieno[2,3-b]pyridine derivatives, including “Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate”, have attracted considerable attention due to their broad pharmacological activities . Future research may focus on exploring these activities further and developing new synthesis methods.
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridine derivatives have been reported to inhibit kinases such as grk2 . The role of GRK2 is to promote the binding of β-arrestin to the G-protein, triggering receptor desensitization and internalization .
Mode of Action
Thieno[2,3-b]pyridine derivatives have been reported to interact with their targets via salt-bridge interactions and hydrogen bonds . For instance, the 2-carboxylic acid group of a thieno[2,3-b]pyridine derivative was reported to make a salt-bridge interaction with Lys67 and a hydrogen bond with the amino acids Glu89 and Asp186 via a water molecule .
Biochemical Pathways
Thieno[2,3-b]pyridine derivatives have been associated with the phosphorylation of agonist-occupied β-adrenergic receptors, promoting the binding of β-arrestin to the g-protein and triggering receptor desensitization and internalization .
Result of Action
Thieno[2,3-b]pyridine derivatives have been associated with receptor desensitization and internalization .
properties
IUPAC Name |
methyl 3-amino-6-pyridin-2-ylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-14(18)12-11(15)8-5-6-10(17-13(8)20-12)9-4-2-3-7-16-9/h2-7H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIQVWKEBRDVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.